

An In-Depth Technical Guide to the Toxicological Profile and Safety of Iodofenphos

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lodofenphos is an organophosphate insecticide that has been used for the control of various insect pests. As with all organophosphorus compounds, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide provides a comprehensive overview of the toxicological profile of **lodofenphos**, compiling available data on its acute, subchronic, and chronic toxicity, as well as its metabolism, genotoxicity, carcinogenicity, and effects on reproduction and development. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **lodofenphos** is presented in the table below.



Property	Value
Chemical Name	O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate
CAS Number	18181-70-9
Molecular Formula	C8H8Cl2IO3PS
Molecular Weight	413.00 g/mol
Physical State	Colorless crystals or pale yellow oil that solidifies
Melting Point	72-73 °C
Water Solubility	<2 mg/L at 20 °C
Log Kow (Octanol-Water Partition Coefficient)	5.51

Toxicological Profile

The toxicological data for **lodofenphos** are summarized in the following sections and tables.

Acute Toxicity

lodofenphos exhibits moderate to low acute toxicity depending on the route of exposure. The available quantitative data are presented in the table below.

Species	Route of Exposure	Endpoint	Value	Reference
Rat	Oral	LD ₅₀	2330 mg/kg	[1]
Mouse	Oral	LD ₅₀	3000 mg/kg	[1]
Rat	Dermal	LD ₅₀	>2000 mg/kg	[2]
Rat	Inhalation (6 hours)	LC50	>246 mg/m³	[2]



Subchronic and Chronic Toxicity

Data from subchronic and chronic toxicity studies are limited. A 91-day feeding study in rats and dogs indicated that the primary effect was cholinesterase inhibition, with no gross organ changes observed[2].

Species	Study Duration	Route of Exposure	NOAEL	Effects Observed at LOAEL	Reference
Rat	90 days	Oral (dietary)	Not Available	Cholinesteras e inhibition	
Dog	90 days	Oral (dietary)	Not Available	Cholinesteras e inhibition	
Rat	2 years	Oral (dietary)	Data Not Available	Data Not Available	
Mouse	78 weeks	Oral (dietary)	Data Not Available	No evidence of increased tumor incidence	

Reproductive and Developmental Toxicity

Specific NOAELs for reproductive and developmental toxicity of **lodofenphos** are not readily available in the public domain. General statements from older literature suggest a lack of teratogenic effects in animal studies.



Species	Study Type	Route of Exposure	Maternal NOAEL	Develop mental NOAEL	Key Findings	Referenc e
Rat	Two- Generation Reproducti on	Oral	Data Not Available	Data Not Available	Data Not Available	
Rabbit	Developme ntal Toxicity	Oral	Data Not Available	Data Not Available	No evidence of teratogenic ity reported in general literature	-

Genotoxicity

Comprehensive genotoxicity data for **lodofenphos** is not available in the reviewed literature. Standard genotoxicity tests include the Ames test for bacterial reverse mutation and in vivo micronucleus assays.

Test System	Assay Type	Metabolic Activation	Result	Reference
Salmonella typhimurium	Ames Test	With and Without	Data Not Available	_
Mouse	In vivo Micronucleus Assay	N/A	Data Not Available	

Carcinogenicity

Carcinogenicity studies in rats and mice have reportedly shown no evidence of an increased incidence of tumors. However, specific dose levels and detailed histopathological findings are not available in the reviewed literature.

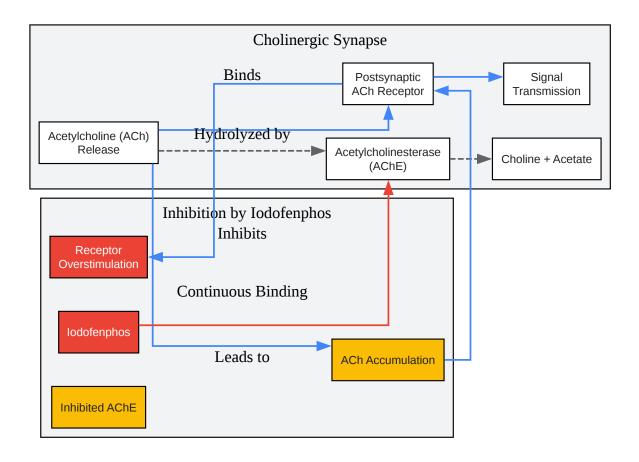


Metabolism and Pharmacokinetics

Studies in rats have shown that **Iodofenphos** is rapidly absorbed and eliminated, primarily through urine. Over 80% of an administered dose was eliminated within 24 hours. The major metabolites identified in rat urine include Iodofenoxon, desmethyl Iodofenoxon, mono- & dimethyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of toxicity for **lodofenphos** is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.



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Mechanism of Acetylcholinesterase Inhibition by Iodofenphos.

Inhibition of AChE by **Iodofenphos** leads to an accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems.

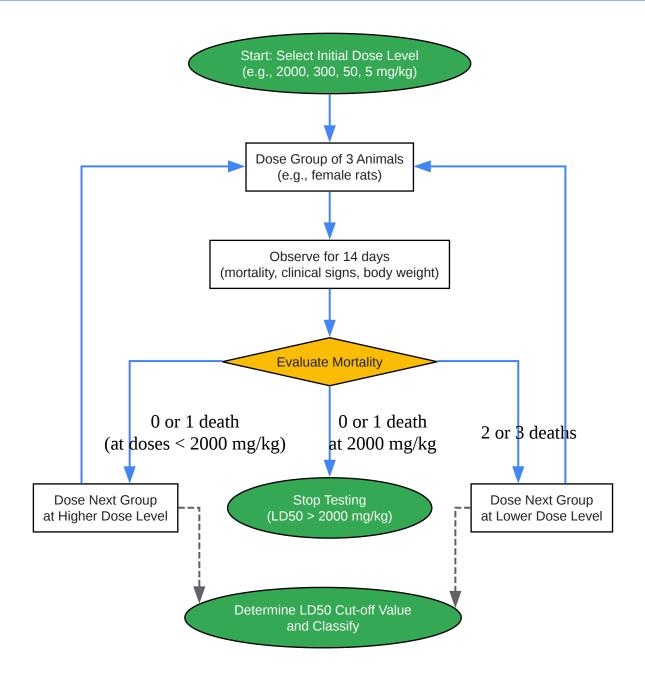
Experimental Protocols

Detailed experimental protocols for the toxicological studies of **lodofenphos** are not publicly available. However, standard toxicity testing is generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Cooperation and Development (OECD). The following sections describe the general methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.





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Workflow for Acute Oral Toxicity Testing (OECD 423).

The study involves dosing sequential groups of three animals of a single sex (usually females) with the test substance at one of a series of fixed dose levels. The outcome of the first group determines the dose for the next group. The observation period is typically 14 days, during which mortality, clinical signs of toxicity, and body weight changes are recorded.



Subchronic Oral Toxicity (Following OECD Guideline 408)

This 90-day study in rodents is designed to provide information on the potential health hazards arising from repeated exposure to a substance.

- Test System: Typically, Wistar or Sprague-Dawley rats.
- Group Size: At least 10 males and 10 females per dose group.
- Dose Levels: A control group and at least three dose levels.
- Administration: The test substance is administered daily, usually mixed in the diet or drinking water, or by gavage.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end
 of the study.
- Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological
 examination is performed on organs and tissues from the control and high-dose groups, and
 on any tissues with gross lesions from all groups.

Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

This study is designed to evaluate the effects of a substance on male and female reproductive performance and on the offspring.

- Test System: Typically rats.
- Generations: Two generations (P and F1) are studied, with the F1 generation producing the F2 generation.
- Dose Levels: A control group and at least three dose levels.



- Administration: Continuous administration in the diet or drinking water, or by gavage.
- Endpoints: Mating, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Reproductive organs are examined histopathologically.

Prenatal Developmental Toxicity (Following OECD Guideline 414)

This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.

- Test System: Usually rats and rabbits.
- Dose Levels: A control group and at least three dose levels.
- Administration: The test substance is administered daily during the period of organogenesis.
- Endpoints: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

- Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid.
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)



This in vivo assay detects damage to chromosomes or the mitotic apparatus.

- Test System: Typically mice or rats.
- Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is sampled.
- Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion

lodofenphos is an organophosphate insecticide with a primary toxicological effect of acetylcholinesterase inhibition. Based on the available data, it exhibits moderate to low acute toxicity. While subchronic studies in rats and dogs have identified cholinesterase inhibition as the main effect, detailed quantitative data from chronic, reproductive, and developmental toxicity studies, as well as comprehensive genotoxicity data, are not readily available in the public domain. The absence of such data for this older pesticide highlights the challenges in conducting a complete modern safety assessment. The experimental protocols for toxicological evaluation generally follow established OECD guidelines, ensuring a standardized approach to hazard identification and characterization. Further research would be necessary to fill the existing data gaps to fully characterize the toxicological profile of **lodofenphos** according to current regulatory standards.

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